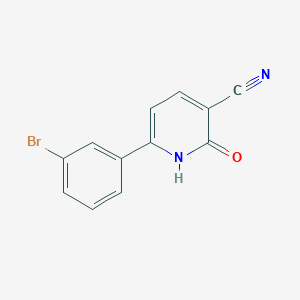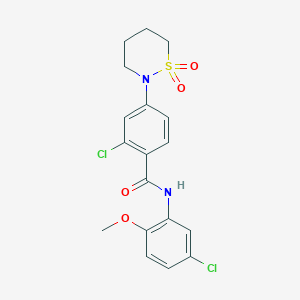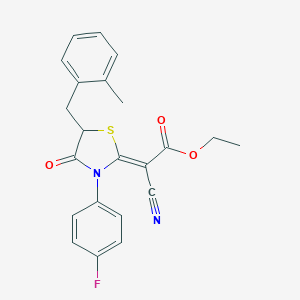
2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the condensation of 5-acetylthiazole with 2-formyl thiophene followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide under different conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Radwan, Shehab, and El-Shenawy (2009) explored the synthesis of 5-substituted benzo[b]thiophene derivatives, including compounds related to 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid, for their potential anti-inflammatory activity. This research highlights the compound's relevance in the development of anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Heterocyclic Syntheses
In 2002, Schmeyers and Kaupp reported on the use of thioureido-acetamides, chemically related to 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid, for synthesizing various heterocyclic compounds in one-pot cascade reactions. This study underscores the compound's utility in efficient heterocyclic syntheses (Schmeyers & Kaupp, 2002).
Antitumor Activity Evaluation
Research by Yurttaş, Tay, and Demirayak (2015) focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with the compound . They evaluated these derivatives for their potential antitumor activity against various human tumor cell lines, demonstrating the compound's potential in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Metabolism Studies
A 1973 study by Chatfield and Hunter investigated the metabolism of acetamidothiazoles, including compounds structurally related to 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid, in rats. This research is crucial for understanding the metabolic pathways and potential biomedical applications of such compounds (Chatfield & Hunter, 1973).
Electrophilic Aromatic Reactivities
A study conducted by August, Davis, and Taylor (1986) explored the electrophilic reactivities of various thiazole derivatives, including those related to the compound of interest. This research contributes to our understanding of the chemical properties and reactivity of thiazole-containing compounds (August, Davis, & Taylor, 1986).
Antimicrobial Activity Against Gram-Positive Bacteria
Lin et al. (1995) synthesized and evaluated 7β-[[2-(phenyl)thiazol-4-yl]acetamido]cephalosporins, which bear structural resemblance to the compound in focus, for their antimicrobial activity, particularly against methicillin-resistant staphylococci. This study demonstrates the compound's potential in the development of new antibiotics (Lin et al., 1995).
Mechanism of Action
Future Directions
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
2-(2-acetamido-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-6(14)12-11-13-10(7-3-2-4-17-7)8(18-11)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAFKMWONIRBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B363532.png)
![2-furyl-N-{[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B363534.png)
![1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363535.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B363538.png)




![4-{[(2-Bromophenyl)formamido]methyl}benzoic acid](/img/structure/B363585.png)


![5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B363610.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)